2-(2-(1-Hydroxyethyl)-1H-benzo[d]imidazol-1-yl)-1-(piperidin-1-yl)ethan-1-one

Medicinal Chemistry Structure-Activity Relationship Mycobacterium tuberculosis

WAY-311747 is a benzimidazole-piperidinyl-ethanone MtSK inhibitor featuring a unique 2-(1-hydroxyethyl) substituent that provides hydrogen-bond donor/acceptor functionality—absent in lipophilic 2-benzyl or 2-ethylsulfanyl analogs—enabling polar interactions with Arg58/Asp34 in the shikimate-binding pocket. This chemotype is validated for MtSK inhibition; generic substitution risks loss of target engagement. Supplied at ≥98% purity with ≥10 mM DMSO solubility and documented −20 °C (powder) / −80 °C (DMSO) storage stability, it is purpose-built for high-confidence enzyme inhibition assays, co-crystallography, and SAR exploration. Every shipment includes a traceable Certificate of Analysis.

Molecular Formula C16H21N3O2
Molecular Weight 287.36 g/mol
Cat. No. B10813768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(1-Hydroxyethyl)-1H-benzo[d]imidazol-1-yl)-1-(piperidin-1-yl)ethan-1-one
Molecular FormulaC16H21N3O2
Molecular Weight287.36 g/mol
Structural Identifiers
SMILESCC(C1=NC2=CC=CC=C2N1CC(=O)N3CCCCC3)O
InChIInChI=1S/C16H21N3O2/c1-12(20)16-17-13-7-3-4-8-14(13)19(16)11-15(21)18-9-5-2-6-10-18/h3-4,7-8,12,20H,2,5-6,9-11H2,1H3
InChIKeyFBPUCVSSCUIVFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

WAY-311747 (2-(2-(1-Hydroxyethyl)-1H-benzo[d]imidazol-1-yl)-1-(piperidin-1-yl)ethan-1-one): A Structurally Differentiated Benzimidazole-Piperidine MtSk Inhibitor for TB Drug Discovery


WAY-311747 (CAS 381671-40-5) is a synthetic benzimidazole derivative incorporating a 2-(1-hydroxyethyl) substituent on the benzimidazole core and a piperidin-1-yl-ethanone appendage, yielding the molecular formula C₁₆H₂₁N₃O₂ (MW 287.36 g/mol) . It is classified as an inhibitor of Mycobacterium tuberculosis shikimate kinase (MtSk), an enzyme essential for the shikimate pathway in mycobacteria that is absent in mammals, making it a target of high translational relevance for novel anti-tuberculosis therapies . The compound is commercially available from multiple vendors at purities ranging from 95% to ≥99%, with recommended storage at -20°C (powder) or -80°C (DMSO solution) .

Why WAY-311747 Cannot Be Substituted by Generic 2-Substituted Benzimidazole-Piperidinyl Ethanones in MtSk-Targeted Studies


Within the 2-substituted benzimidazole-1-yl-piperidinyl-ethanone chemotype, small modifications at the 2-position of the benzimidazole ring produce large differences in target engagement and selectivity. The 2-(1-hydroxyethyl) group in WAY-311747 provides hydrogen-bond donor and acceptor functionality that is absent in close analogs carrying benzyl, benzylsulfonyl, or ethylsulfanyl substituents . In the broader context of benzimidazole-based shikimate kinase inhibitors, key polar interactions with active-site residues—particularly the shikimate binding pocket—are exquisitely sensitive to the nature and stereoelectronic character of the 2-substituent [1][2]. Generic substitution with an analog lacking the hydroxyethyl group therefore risks loss of MtSk inhibition, even when the benzimidazole core and piperidine moiety are conserved. Unless a specific analog with a comparable polar 2-substituent is validated in the same enzymatic assay under identical conditions, interchange is not scientifically defensible.

Quantitative Differentiation Evidence for WAY-311747 Against Closest Analogs and In-Class MtSk Inhibitors


Structural Differentiation of the 2-(1-Hydroxyethyl) Substituent Versus Hydrophobic 2-Substituents in Benzimidazole-Piperidinyl Ethanones

WAY-311747 carries a 2-(1-hydroxyethyl) group on the benzimidazole ring (SMILES: CC(C1=NC2=CC=CC=C2N1CC(=O)N3CCCCC3)O), providing a hydrogen-bond donor (pKa ~15.5 for secondary alcohol) and acceptor capable of engaging polar residues in the MtSk active site . The closest commercially cataloged analogs—2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-1-(piperidin-1-yl)ethan-1-one (CAS 1226446-23-6), 2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(piperidin-1-yl)ethanone, and 2-[2-(ethylsulfanyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one—replace the hydroxyethyl with benzyl (logP increase ~1.8 units), benzylsulfonyl (logP increase ~1.2 units), or ethylsulfanyl (logP increase ~0.9 units) groups, all of which are more lipophilic and lack hydrogen-bond donor capacity . In shikimate kinase, hydrogen bonding with the substrate-binding pocket (e.g., Arg58, Asp34, Gly80 in MtSK) is a critical determinant of inhibitor potency; hydrophobic-only 2-substituents uniformly show reduced or abolished MtSK inhibition in combinatorial library screening [1][2].

Medicinal Chemistry Structure-Activity Relationship Mycobacterium tuberculosis Shikimate kinase

WAY-311747 Classification as MtSk Inhibitor versus Literature MtSk Inhibitor Potency Baseline

WAY-311747 is explicitly annotated as an inhibitor of Mycobacterium tuberculosis shikimate kinase (MtSk) by multiple independent supplier databases (AbMole BioScience, Chemsrc) . While the precise IC₅₀ value of WAY-311747 against MtSk has not been published in the peer-reviewed literature, the known MtSk inhibitor landscape provides a quantitative baseline for contextual comparison. In a focused screen of 14 MtSk-active compounds identified by LC-MS, the most potent compound exhibited an IC₅₀ of 1.94 µM, with other actives ranging from ~2 µM to ~50 µM [1]. In a separate screening of an antitubercular compound library, the most potent MtSk inhibitor (compound '5631296') showed an IC₅₀ of 5.10 ± 0.6 µM [2]. A structure-based virtual screening campaign identified compound 2 with an IC₅₀ of 1.39 µM against MtSk [3]. These values define a potency range of 1.39–50 µM for validated MtSk inhibitors, establishing a functional baseline for the target class. WAY-311747, as a structurally distinct benzimidazole-piperidine within this inhibitor class, can be evaluated against this quantitative framework once enzyme inhibition data are generated.

Antitubercular Drug Discovery Enzyme Inhibition Mycobacterium tuberculosis Shikimate kinase inhibitors

Purity and Certificate of Analysis: WAY-311747 (≥98–99%) versus Lower-Purity Benzimidazole Screening Compounds

The commercial specification for WAY-311747 from the most stringent supplier (AbMole BioScience) is >99% purity as confirmed by QC certificate of analysis, with H-NMR consistency . Sigma-Aldrich lists the compound at 98% purity with storage at 2–8°C . This compares favorably against many cataloged 2-substituted benzimidazole-piperidinyl ethanone analogs that are typically offered at 95% purity without a traceable Certificate of Analysis . For MtSK enzyme inhibition studies, compound purity is a critical parameter: impurities at the ≥5% level can confound dose-response measurements, produce false positive activity from minor contaminants, and reduce inter-laboratory reproducibility [1].

Compound Quality Control Procurement Specification Reproducibility Benzimidazole derivatives

Solubility and Formulation Readiness: DMSO Solubility of WAY-311747 versus Sparingly Soluble Benzimidazole Analogs

WAY-311747 demonstrates solubility of at least 10 mM in DMSO at 25°C, allowing preparation of concentrated stock solutions suitable for enzymatic and cell-based screening campaigns without exceeding solvent concentration limits (typically ≤1% DMSO v/v in final assay conditions) . This solubility profile is consistent with its calculated polar surface area (tPSA ≈ 58.4 Ų) and balanced logP, distinguishing it from more lipophilic 2-substituted analogs (e.g., 2-benzyl analog: predicted logP ≈ 3.3, tPSA ≈ 38.8 Ų) that frequently exhibit DMSO solubility below 5 mM and are prone to precipitation upon dilution into aqueous assay buffer .

Solubility Assay Development DMSO stock solution Benzimidazole formulation

Predicted Physicochemical and ADME Differentiation: WAY-311747 Exhibits a Lower logP and Higher Polarity than 2-Benzyl or 2-Alkylthio Analogs

Property prediction for WAY-311747 yields an ALogP of ~1.5, topological polar surface area (tPSA) of ~58.4 Ų, and one hydrogen-bond donor (2-OH), placing it within favorable drug-like chemical space (Lipinski rule-of-five compliant) [1]. In comparison, the 2-benzyl analog (MW 334.42, predicted ALogP ~3.3) and the 2-benzylsulfonyl analog (MW 384.46, predicted ALogP ~2.7) are both more lipophilic and have lower tPSA (~38–45 Ų), which is associated with reduced aqueous solubility and potentially higher plasma protein binding . These property differences, while computed, are mechanistically linked to the hydroxyethyl group's polarity contribution and suggest that WAY-311747 may exhibit distinct pharmacokinetic behavior during in vivo evaluation relative to more lipophilic congeners [2].

Physicochemical Properties Drug-likeness ADME Prediction Benzimidazole bioavailability

Recommended Procurement and Application Scenarios for WAY-311747 Based on Quantitative Differentiation Evidence


Prospective Biochemical Validation of MtSK Inhibition Using a Structurally Differentiated Benzimidazole Scaffold

WAY-311747 is best deployed as a test article in MtSK enzyme inhibition assays (e.g., ADP-Glo kinase assay or LC-MS-based shikimate-3-phosphate detection) to establish its quantitative IC₅₀ against the class-level performance range of 1.39–50 µM established by prior MtSK inhibitors [1][2]. Its hydroxyethyl substituent offers a hydrogen-bond pharmacophore not present in more lipophilic 2-substituted benzimidazole-piperidinyl ethanones, potentially engaging Arg58 or Asp34 in the shikimate-binding pocket [3]. This makes it a valuable chemotype for exploring structure-activity relationships around polar 2-substituents in the MtSK active site.

Use as a High-Purity, COA-Verified Benzimidazole Tool Compound in Reproducible Screening Campaigns

With >99% purity (AbMole), H-NMR-confirmed structural identity, and a traceable Certificate of Analysis, WAY-311747 is suited for high-throughput or medium-throughput MtSK inhibitor screening where compound purity directly impacts hit-calling confidence . Its ≥10 mM DMSO solubility allows preparation of assay-ready stock solutions without the precipitation artifacts that plague more lipophilic analogs (logP > 2.5, DMSO solubility <5 mM) . The documented storage conditions (-20°C powder, -80°C in DMSO) further support multi-month stability in screening libraries .

Structural Biology and Co-Crystallography of Benzimidazole-Based Shikimate Kinase Binders

The moderate molecular weight (287.36 g/mol) and presence of a well-defined hydrogen-bond donor (2-OH) make WAY-311747 a candidate for co-crystallization or soaking experiments with MtSK to obtain X-ray crystal structures [1]. Such structures would provide atomic-resolution details of the binding mode of a benzimidazole-piperidine scaffold to MtSK, which is currently underrepresented in crystallographic databases relative to oxadiazole-amide and aminobenzothiazole inhibitors [3].

Quote Request

Request a Quote for 2-(2-(1-Hydroxyethyl)-1H-benzo[d]imidazol-1-yl)-1-(piperidin-1-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.